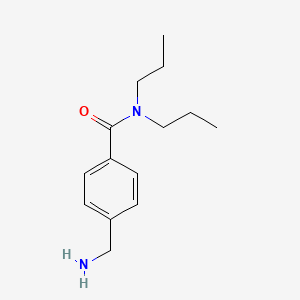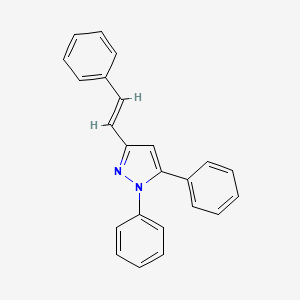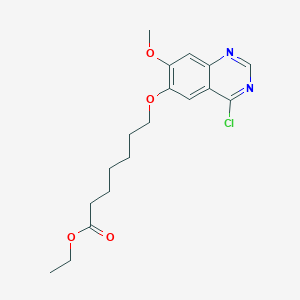
Pyridine, 5-bromo-2-chloro-3-(methoxymethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-3-(methoxymethoxy)pyridine: is a heterocyclic organic compound. Its chemical formula is C₆H₆BrClNO , and its molecular weight is approximately 222.47 g/mol . This compound features a pyridine ring substituted with bromine, chlorine, and a methoxymethoxy group.
Vorbereitungsmethoden
a. Synthetic Routes: Several synthetic routes lead to the formation of 5-bromo-2-chloro-3-(methoxymethoxy)pyridine. Here are some notable methods:
Amination Reaction: Palladium-catalyzed amination of 5-bromo-2-chloropyridine yields amino-2-chloropyridine .
Halogen-Exchange Reaction: Anhydrous potassium fluoride facilitates the halogen-exchange reaction, converting 5-bromo-2-chloropyridine to 5-bromo-2-fluoropyridine .
Suzuki Coupling: By coupling with 2,5-dimethoxyphenylboronic acid, 5-bromo-2-chloropyridine forms 2-chloro-5-(2,5-dimethoxyphenyl)pyridine .
b. Industrial Production: Industrial-scale production methods for this compound are not widely documented. research laboratories often synthesize it using the methods mentioned above.
Analyse Chemischer Reaktionen
Reactions::
Substitution Reactions: The halogens (bromine and chlorine) make this compound reactive in substitution reactions.
Reduction Reactions: Reduction of the halogens can yield different derivatives.
Amination Reactions: Conversion to amino derivatives via palladium-catalyzed amination.
Palladium Catalysts: Used in amination reactions.
Anhydrous Potassium Fluoride: Facilitates halogen exchange.
Boronic Acids: Employed in Suzuki coupling reactions.
- Amino-2-chloropyridine
- 5-Bromo-2-fluoropyridine
- 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine
Wissenschaftliche Forschungsanwendungen
Chemistry::
- Building Block : Used in the synthesis of more complex molecules.
- Functional Groups : Investigated for its reactivity in various functional group transformations.
- Drug Discovery : Potential as a scaffold for drug development.
- Biological Studies : Investigated for interactions with biological targets.
- Fine Chemicals : Used in specialty chemicals and pharmaceuticals.
Wirkmechanismus
The precise mechanism by which 5-bromo-2-chloro-3-(methoxymethoxy)pyridine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While there are related pyridine derivatives, the unique combination of bromine, chlorine, and the methoxymethoxy group sets this compound apart. Similar compounds include 5-bromo-2,3-bis(chloromethyl)pyridine and (5-bromo-2-chloro-pyridin-3-yl)-methanol .
Eigenschaften
CAS-Nummer |
286946-78-9 |
|---|---|
Molekularformel |
C7H7BrClNO2 |
Molekulargewicht |
252.49 g/mol |
IUPAC-Name |
5-bromo-2-chloro-3-(methoxymethoxy)pyridine |
InChI |
InChI=1S/C7H7BrClNO2/c1-11-4-12-6-2-5(8)3-10-7(6)9/h2-3H,4H2,1H3 |
InChI-Schlüssel |
IBCJBUKIPYZDIN-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(N=CC(=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-hydroxy-4-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B12088468.png)

![2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B12088474.png)




![Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride](/img/structure/B12088499.png)


![Acetic acid, 2-chloro-, [[4-(3,5-dichlorophenoxy)-3-nitrophenyl]iminomethyl]azanyl ester](/img/structure/B12088521.png)


